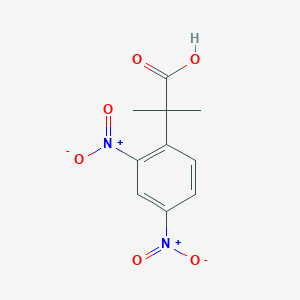
2-(2,4-Dinitrophenyl)-2-methylpropanoicacid
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
2-(2,4-Dinitrophenyl)-2-methylpropanoic acid is an organic compound characterized by the presence of a dinitrophenyl group attached to a methylpropanoic acid moiety. This compound is notable for its applications in various chemical reactions and its role in scientific research.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 2-(2,4-Dinitrophenyl)-2-methylpropanoic acid typically involves the nitration of phenol to produce 2,4-dinitrophenol, followed by subsequent reactions to introduce the methylpropanoic acid group. One common method involves the reaction of 2,4-dinitrophenol with methylpropanoic acid under acidic conditions to yield the desired compound .
Industrial Production Methods
Industrial production of 2-(2,4-Dinitrophenyl)-2-methylpropanoic acid often employs large-scale nitration processes, followed by purification steps to isolate the compound. The use of continuous flow reactors and advanced purification techniques ensures high yield and purity .
Analyse Des Réactions Chimiques
Types of Reactions
2-(2,4-Dinitrophenyl)-2-methylpropanoic acid undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding quinones.
Reduction: Reduction reactions can convert the nitro groups to amino groups.
Substitution: The dinitrophenyl group can participate in nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as sodium borohydride and hydrogen gas in the presence of a catalyst are frequently used.
Substitution: Nucleophiles like amines and thiols can react with the dinitrophenyl group under basic conditions.
Major Products Formed
Oxidation: Quinones and other oxidized derivatives.
Reduction: Amino derivatives.
Substitution: Various substituted phenyl derivatives.
Applications De Recherche Scientifique
2-(2,4-Dinitrophenyl)-2-methylpropanoic acid is widely used in scientific research due to its unique chemical properties. Some applications include:
Chemistry: Used as a reagent in organic synthesis and analytical chemistry.
Biology: Employed in studies of enzyme mechanisms and protein interactions.
Medicine: Investigated for its potential therapeutic effects and as a tool in drug development.
Industry: Utilized in the production of dyes, pigments, and other industrial chemicals
Mécanisme D'action
The mechanism of action of 2-(2,4-Dinitrophenyl)-2-methylpropanoic acid involves its ability to undergo nucleophilic addition-elimination reactions. The compound can interact with various molecular targets, including enzymes and proteins, through its reactive dinitrophenyl group. This interaction often leads to the formation of covalent bonds, altering the function of the target molecules .
Comparaison Avec Des Composés Similaires
Similar Compounds
2,4-Dinitrophenol: A related compound with similar chemical properties but lacking the methylpropanoic acid group.
2,4-Dinitro-o-cresol: Another dinitrophenyl derivative used in industrial applications.
Uniqueness
2-(2,4-Dinitrophenyl)-2-methylpropanoic acid is unique due to its combination of the dinitrophenyl group and the methylpropanoic acid moiety. This structure imparts distinct reactivity and makes it suitable for specific applications in research and industry .
Propriétés
Formule moléculaire |
C10H10N2O6 |
|---|---|
Poids moléculaire |
254.20 g/mol |
Nom IUPAC |
2-(2,4-dinitrophenyl)-2-methylpropanoic acid |
InChI |
InChI=1S/C10H10N2O6/c1-10(2,9(13)14)7-4-3-6(11(15)16)5-8(7)12(17)18/h3-5H,1-2H3,(H,13,14) |
Clé InChI |
JWYSHNQZMZCLSZ-UHFFFAOYSA-N |
SMILES canonique |
CC(C)(C1=C(C=C(C=C1)[N+](=O)[O-])[N+](=O)[O-])C(=O)O |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![tert-Butyl7-amino-6,6-difluoro-2-azaspiro[3.4]octane-2-carboxylate](/img/structure/B13057559.png)
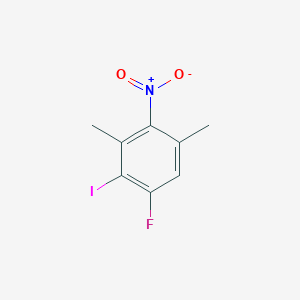

![(Z)-N-(4-chlorophenyl)-1-[(4-cyano-5-methyl-1,2-thiazol-3-yl)sulfonyl]methanecarbohydrazonoylcyanide](/img/structure/B13057567.png)

![(3R,5R)-5-fluoro-2-[(2-methylpropan-2-yl)oxycarbonyl]-2-azabicyclo[2.2.2]octane-3-carboxylic acid](/img/structure/B13057581.png)
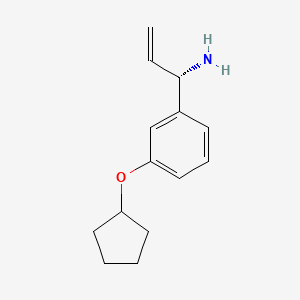


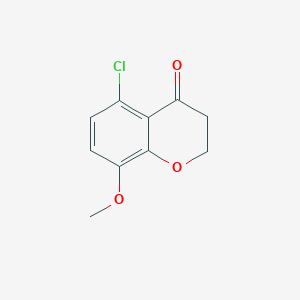
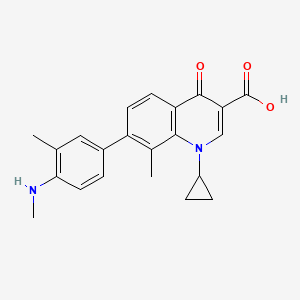
![[(4E)-1,1-dioxo-2H,3H,4H-1lambda6-thieno[2,3-b]thiopyran-4-ylidene]amino2,4-dichlorobenzoate](/img/structure/B13057628.png)
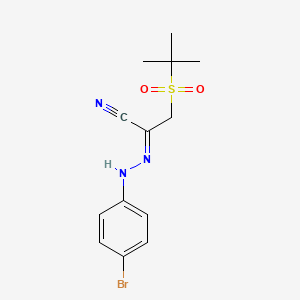
![(1R,2S)-1-Amino-1-[3-fluoro-5-(trifluoromethyl)phenyl]propan-2-OL](/img/structure/B13057645.png)
